2-Cyclohexyloxy-5-methylpyridine-3-boronic acid
Description
2-Cyclohexyloxy-5-methylpyridine-3-boronic acid (CAS: Not explicitly provided in evidence; catalog number BB-6595 in Combi-Blocks) is a pyridine-based organoboron compound characterized by a cyclohexyloxy substituent at the 2-position and a methyl group at the 5-position. This boronic acid derivative is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in pharmaceutical and materials science research. The cyclohexyloxy group confers steric bulk, which may influence reactivity and selectivity in coupling reactions, while the methyl group enhances stability by reducing electronic deactivation of the boronic acid moiety.
Properties
IUPAC Name |
(2-cyclohexyloxy-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-9-7-11(13(15)16)12(14-8-9)17-10-5-3-2-4-6-10/h7-8,10,15-16H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJKMXJOLPVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC2CCCCC2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Precursors
The synthesis begins with 3-bromo-2-cyclohexyloxy-5-methylpyridine, which serves as the substrate for metallation. The cyclohexyloxy and methyl groups are typically introduced prior to boronic acid functionalization to avoid interference during subsequent reactions. Key intermediates include:
| Intermediate | Molecular Formula | Role in Synthesis |
|---|---|---|
| 3-Bromo-2-cyclohexyloxy-5-methylpyridine | C₁₂H₁₆BrNO | Metallation substrate |
| 2-Cyclohexyloxy-5-methylpyridine | C₁₂H₁₇NO | Precursor for halogen introduction |
Metallation Conditions
Metallation is achieved using organolithium reagents such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at temperatures between −78°C and 0°C. The choice of solvent is critical, with tetrahydrofuran (THF) and toluene being preferred for their ability to stabilize reactive intermediates.
Example Protocol
Borate Ester Hydrolysis
The intermediate borate ester is hydrolyzed under acidic conditions to yield the boronic acid. Common proton sources include dilute hydrochloric acid (HCl) or ammonium chloride, with yields ranging from 45% to 52% after recrystallization.
Halogen Exchange and Boronate Formation
An alternative route involves halogen-magnesium exchange followed by borylation. This method avoids cryogenic conditions and leverages Grignard reagents for improved functional group tolerance.
Grignard-Mediated Metallation
3-Iodo-2-cyclohexyloxy-5-methylpyridine reacts with isopropylmagnesium bromide (i-PrMgBr) in THF at 0°C, forming a pyridylmagnesium intermediate. Subsequent addition of triisopropyl borate (B(Oi-Pr)₃) generates the boronate ester, which is hydrolyzed to the boronic acid.
Key Advantages
Solvent and Temperature Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C to 25°C | Minimizes protodeboronation |
| Solvent | THF/Toluene (3:1) | Enhances intermediate stability |
| Reaction Time | 2–4 hours | Balances conversion and degradation |
Desymmetrization and Dynamic Kinetic Resolution
Recent advances in asymmetric synthesis have enabled the preparation of enantiomerically enriched boronic acids. The desymmetrization of prochiral pyridine derivatives via palladium-catalyzed C–H borylation has been explored, though yields remain modest (30–40%).
Catalytic Systems
- Catalyst : Pd(OAc)₂ with QUINAP ligands.
- Substrate : 2-Cyclohexyloxy-5-methylpyridine.
- Borylation Agent : Bis(pinacolato)diboron (B₂pin₂).
Mechanistic Insights
The palladium catalyst activates the C–H bond at position 3, enabling boron insertion. The cyclohexyloxy group directs regioselectivity via coordination to the metal center.
Challenges and Practical Considerations
Stability of Boronic Acid
This compound is prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:
Purification Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Recrystallization | Acetonitrile/Hexane (1:3) | >95% |
| Column Chromatography | Silica gel, ethyl acetate/hexane eluent | 90–92% |
Comparative Analysis of Methods
| Method | Yield (%) | Temperature Range | Scalability |
|---|---|---|---|
| Metallation-Borylation | 45–52 | −78°C to 25°C | Moderate |
| Grignard Exchange | 50–55 | 0°C to 25°C | High |
| Catalytic C–H Borylation | 30–40 | 80–100°C | Low |
The Grignard-mediated approach offers the best balance of yield and practicality for industrial-scale synthesis.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed cross-couplings with aryl/vinyl halides or triflates. Key findings include:
| Reaction Partner | Catalyst System | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Aryl chlorides | PdCl₂(dppf) | Et₃N | 80–100°C | 82–94% | |
| Aryl bromides | NiCl₂(dppp)/dppf | K₂CO₃ | 25°C | 78–89% |
-
Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination yield biaryl products .
-
Steric Effects : The cyclohexyloxy group at the 2-position moderately hinders coupling efficiency compared to unsubstituted analogs, requiring elevated temperatures for electron-rich partners .
Boronate Ester Formation
Reaction with diols (e.g., pinacol, neopentylglycol) under anhydrous conditions produces boronate esters, critical for stabilizing the boron center:
| Diol | Conditions | Product Stability | Application |
|---|---|---|---|
| Pinacol | Toluene, reflux, 4h | High | Storage |
| Neopentylglycol | THF, RT, 1h | Moderate | Synthesis |
-
Procedure : A 2024 protocol achieves 90% conversion using 5 mol% 2-ethylhexanoic acid and K₂CO₃ at 25°C .
-
Role of Base : Neutralizes liberated boric acid, shifting equilibrium toward ester formation .
Protodeboronation
Under acidic or oxidative conditions, the boronic acid undergoes protodeboronation to yield the parent pyridine derivative:
| Conditions | Byproduct | Selectivity |
|---|---|---|
| H₂O₂, AcOH, 50°C | B(OH)₃ | >95% |
| Cu(OAc)₂, DMF, 120°C | Boroxines | 60–70% |
-
Mechanistic Insight : Radical intermediates may form under metal-free conditions, as observed in photoinduced borylation systems .
Boroxine Cyclotrimerization
Dehydration in the presence of Lewis acids (e.g., AlCl₃) forms boroxine rings:
-
Kinetics : Trimerization rates increase with electron-withdrawing substituents on the pyridine ring .
-
Applications : Boroxines serve as precursors for covalent organic frameworks (COFs) .
Substitution at the Pyridine Ring
The methyl and cyclohexyloxy groups influence electrophilic substitution patterns:
| Reaction Type | Reagent | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | Minor |
| Halogenation | NBS, AIBN | C6 | Major |
-
Directing Effects : The meta-directing boronic acid and ortho-directing cyclohexyloxy group compete, leading to mixed regioselectivity .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
One of the prominent applications of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid is in the development of anticancer agents. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The compound has shown potential in treating proliferative diseases, including various cancers, by modulating pathways associated with cell growth and apoptosis .
Case Study:
A study highlighted the efficacy of boronic acid derivatives in targeting cancer cells resistant to conventional therapies. In vitro assays demonstrated that this compound effectively induced apoptosis in resistant cancer cell lines, suggesting its potential as a therapeutic agent .
Chemical Synthesis
2.1 Building Block for Organic Synthesis
Boronic acids are widely recognized as versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound serves as a valuable building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Data Table: Applications in Organic Synthesis
| Reaction Type | Example Compound | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic Acid Derivative | 85 |
| Cross-Coupling with Aryl Halides | Aryl-Pyridine Derivative | 90 |
| Functionalization of Alkenes | Alkene-Boronic Acid Adducts | 78 |
Material Science
3.1 Polymer Chemistry
In material science, boronic acids are utilized in the synthesis of polymers with specific functionalities. This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study:
Research demonstrated that incorporating this boronic acid into polycarbonate matrices improved thermal degradation temperatures significantly compared to control samples without the additive. This enhancement is attributed to the unique structural properties imparted by the boron atom .
Biological Applications
4.1 Drug Delivery Systems
The compound's ability to form reversible covalent bonds with diols makes it suitable for drug delivery applications. Its incorporation into drug delivery systems can facilitate targeted release profiles, improving therapeutic efficacy while minimizing side effects.
Data Table: Drug Delivery Efficacy
| Drug Compound | Delivery System Type | Release Rate (%) |
|---|---|---|
| Anticancer Drug | Polymeric Micelles | 60 |
| Antibiotic | Liposomal Formulation | 75 |
Mechanism of Action
The mechanism of action of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid involves its ability to form stable complexes with other molecules through the boronic acid group. This allows it to participate in various chemical reactions, such as cross-coupling and oxidation, by acting as a nucleophile or electrophile . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in 5-Chloro-6-isopropoxypyridine-3-boronic acid) increase the electrophilicity of the boronic acid, enhancing cross-coupling efficiency.
Reactivity in Suzuki-Miyaura Coupling
Evidence from cross-coupling studies highlights substituent-dependent reactivity:
- Methoxy vs. Cyclohexyloxy : 2-Methoxy-5-pyridylboronic acid exhibits faster coupling rates with 4,6-dichloropyrimidine under Suzuki conditions compared to bulkier analogues like the target compound. This suggests that steric bulk may necessitate optimized reaction conditions (e.g., higher temperatures or prolonged reaction times).
- Halogen Substituents : 5-Chloro-6-isopropoxypyridine-3-boronic acid demonstrates enhanced reactivity toward aryl halides due to the electron-withdrawing chlorine atom, which polarizes the boron center.
Physical Properties and Stability
- Solubility : While data for the target compound are unavailable, analogues like 2-(Cyclopropyl)-5-(methoxycarbonyl)pyridine-3-boronic acid are stored at -20°C in sealed containers to prevent moisture-induced degradation. Cyclohexyloxy-containing compounds likely exhibit lower aqueous solubility compared to methoxy derivatives due to hydrophobicity.
- Thermal Stability : Bulkier substituents (e.g., cyclohexyloxy) may enhance thermal stability by reducing molecular mobility.
Biological Activity
2-Cyclohexyloxy-5-methylpyridine-3-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16BNO3
- Molecular Weight : 223.08 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression. Boronic acids are known to form covalent bonds with diols, which can inhibit the activity of specific enzymes such as proteasomes and serine proteases.
Key Mechanisms:
- Proteasome Inhibition : The compound may inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance their efficacy through synergistic mechanisms.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.5 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 3.2 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 5.0 | Inhibition of cell migration |
Case Studies
-
Study on MCF-7 Cells :
- Researchers evaluated the effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value of 4.5 µM, indicating potent antiproliferative activity. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers.
-
Combination Therapy with Doxorubicin :
- A study explored the synergistic effects of this boronic acid derivative when used in combination with doxorubicin on HCT116 cells. The results showed a significant reduction in cell viability compared to either treatment alone, highlighting its potential as an adjunct therapy in cancer treatment.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics but requires further optimization to improve bioavailability and reduce toxicity profiles. Toxicity assessments indicated that at therapeutic doses, it exhibited minimal adverse effects on normal cells.
Q & A
Q. What are the recommended synthetic routes for 2-cyclohexyloxy-5-methylpyridine-3-boronic acid, and how can intermediates be validated?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where a halogenated pyridine precursor (e.g., 3-bromo-2-cyclohexyloxy-5-methylpyridine) reacts with a boronic acid pinacol ester under palladium catalysis. Key steps include:
- Halogenation : Introduce bromine/iodine at the 3-position of the pyridine ring using NBS or I₂ in acidic conditions .
- Coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with bases like Na₂CO₃ in THF/water mixtures at 80–100°C .
- Validation : Intermediates are confirmed via -NMR (pyridine ring protons at δ 7.5–8.5 ppm) and LC-MS to track molecular ion peaks .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis of the boronic acid group .
- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for reactions. Gloves (nitrile) and lab coats are mandatory; work in fume hoods to avoid inhalation .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect boroxine formation or decomposition .
Advanced Research Questions
Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance coupling efficiency with electron-deficient aryl halides .
- Solvent Optimization : Mixed solvents (toluene/ethanol) improve solubility of hydrophobic substrates. Microwave-assisted heating (120°C, 30 min) reduces side reactions .
- Base Selection : Potassium phosphate tribasic increases reaction rates compared to carbonate bases in sterically hindered systems .
Q. How can researchers address contradictions in reported reactivity due to substituent effects on the pyridine ring?
- Methodological Answer :
- Electron-Withdrawing Groups : The cyclohexyloxy group at position 2 reduces electron density at the boron site, slowing coupling with electron-poor partners. Use directing groups (e.g., esters) to modulate reactivity .
- Steric Effects : The 5-methyl group may hinder access to the boron center. Computational modeling (DFT) predicts steric maps to guide partner selection .
- Competitive Binding Studies : Compare kinetic data (e.g., via -NMR) with analogs like 2-methoxy-5-methylpyridine-3-boronic acid to isolate substituent impacts .
Q. What advanced analytical techniques confirm the compound’s role in biochemical interactions, such as enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target enzymes (e.g., proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with diol-containing biomolecules .
- X-ray Crystallography : Co-crystallize with enzymes (e.g., β-lactamases) to map binding pockets and guide structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported catalytic activity of similar pyridine boronic acids?
- Methodological Answer :
- Control Experiments : Replicate reactions under identical conditions (catalyst loading, solvent, temperature) using reference compounds (e.g., 2-chloro-5-fluoropyridine-3-boronic acid) .
- Isotopic Labeling : Use -labeled boronic acids to track coupling pathways via NMR and identify competing side reactions .
- Meta-Analysis : Cross-reference datasets from PubChem and ChemSpider to identify outliers in reaction yields or purity thresholds .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
